7-hydroxy-3-phenyl-2H-chromen-2-one
CAS No.: 6468-96-8
Cat. No.: VC21301784
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6468-96-8 |
---|---|
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 7-hydroxy-3-phenylchromen-2-one |
Standard InChI | InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H |
Standard InChI Key | RIPZCQZTVDNJHQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Chemical Properties and Structure
7-hydroxy-3-phenyl-2H-chromen-2-one is characterized by its molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . The compound is identified by the Chemical Abstracts Service (CAS) registry number 6468-96-8 . Its structure consists of a benzopyrone core (2H-chromen-2-one) with a hydroxyl group at the 7-position and a phenyl ring attached at the 3-position.
The chemical structure of the compound can be represented by the InChI notation: InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H . This notation provides a standardized way to represent the molecular structure, indicating the arrangement of atoms and bonds in the molecule.
Table 1: Physical and Chemical Properties of 7-hydroxy-3-phenyl-2H-chromen-2-one
Property | Value |
---|---|
Chemical Name | 7-hydroxy-3-phenyl-2H-chromen-2-one |
CAS Number | 6468-96-8 |
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
InChIKey | RIPZCQZTVDNJHQ-UHFFFAOYSA-N |
MDL Number | MFCD00037574 |
Dangerous Goods Sign | C; Xi |
DangerCode | R34 |
The compound's structure includes three oxygen atoms: one as part of the hydroxyl group at the 7-position and two within the lactone group (cyclic ester) that forms part of the coumarin core. The presence of the hydroxyl group is particularly significant as it contributes to the compound's potential hydrogen-bonding capabilities and fluorescence properties, while the phenyl substituent at the 3-position can engage in various intermolecular interactions, including π-π stacking.
The combination of these structural features influences the compound's physicochemical properties, including its solubility, spectroscopic characteristics, and reactivity. These properties, in turn, affect its behavior in biological systems and its potential applications in research and development.
Synthesis Methods
The synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through various methodologies, with recent developments focusing on efficient and environmentally friendly approaches. One notable method involves the reaction of salicylaldehydes with arylacetonitriles in the presence of appropriate bases.
An efficient protocol for the synthesis of 2H-chromenones (the broader class to which 7-hydroxy-3-phenyl-2H-chromen-2-one belongs) has been developed using potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) . This approach represents a metal-free synthetic route aligned with green chemistry principles, offering good to excellent yields of various chromenones from the corresponding salicylaldehydes and arylacetonitriles.
Under specific reaction conditions (tBuOK at 110°C for 20 hours), researchers have reported obtaining 3-phenyl-2H-chromen-2-one (a related compound without the 7-hydroxy group) with an 83% yield . This provides a foundation for synthesizing the 7-hydroxy derivative by using appropriately substituted starting materials.
Table 2: Reaction Conditions for the Synthesis of Related Chromenones
Reactants | Reaction Conditions | Product | Yield |
---|---|---|---|
Salicylaldehyde + Arylacetonitrile | tBuOK, DMF, 110°C, 20h | 3-phenyl-2H-chromen-2-one | 83% |
For the specific synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one, a modified approach would typically involve using 2,4-dihydroxybenzaldehyde as the starting material instead of salicylaldehyde, allowing for the incorporation of the hydroxyl group at the 7-position of the resulting coumarin structure.
Alternative synthetic strategies might include the modification of existing coumarin structures through various transformation reactions. For instance, the Suzuki cross-coupling reaction has been employed to introduce substituents onto the phenyl ring of 3-phenyl-7-hydroxycoumarin derivatives . This approach offers a versatile method for creating a diverse range of substituted derivatives based on the core 7-hydroxy-3-phenyl-2H-chromen-2-one structure.
The development of efficient and scalable synthetic methods for 7-hydroxy-3-phenyl-2H-chromen-2-one is crucial for its application in research and potential commercial use, as it ensures the availability of high-quality material for various studies and applications.
Biological Activities and Applications
7-hydroxy-3-phenyl-2H-chromen-2-one and related 7-hydroxycoumarin derivatives exhibit various biological activities that make them valuable tools in biochemical research and potential candidates for therapeutic applications.
Fluorescent Probe Applications
One of the most significant applications of 7-hydroxycoumarins, including 7-hydroxy-3-phenyl-2H-chromen-2-one, is their use as fluorescent probes in biochemical studies. Research has demonstrated that 7-hydroxycoumarins can function as affinity-based fluorescent probes for competitive binding studies of macrophage migration inhibitory factor (MIF) .
The fluorescent properties of these compounds arise from their specific molecular structure, particularly the presence of the 7-hydroxy group on the coumarin core. This characteristic allows for the development of fluorescence intensity distribution (FID) assays, which can be valuable tools for studying protein-ligand interactions and screening potential inhibitors of specific targets.
Enzyme Inhibition Properties
Derivatives of 7-hydroxycoumarins have shown promise as enzyme inhibitors, with potential implications for therapeutic applications. In particular, research has focused on their ability to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity.
Studies have demonstrated that modification of the 3-phenyl-7-hydroxycoumarin scaffold, specifically by introducing a 4′-carboxyphenyl functionality to the para-position of the phenyl ring, can significantly enhance potency against MIF tautomerase . This modified compound exhibited a binding constant of 16 ± 1 nM, indicating tight-binding properties and suggesting the potential of similar 7-hydroxycoumarin derivatives as effective enzyme inhibitors .
Table 3: Enzyme Inhibition Properties of a 7-Hydroxycoumarin Derivative
Compound | Target Enzyme | Binding Constant | Method |
---|---|---|---|
7-hydroxycoumarin derivative with 4′-carboxyphenyl functionality | MIF tautomerase | 16 ± 1 nM | Morrison equation |
This finding suggests that 7-hydroxy-3-phenyl-2H-chromen-2-one could serve as a scaffold for developing potent enzyme inhibitors through appropriate structural modifications, opening avenues for therapeutic applications targeting specific enzymes involved in disease processes.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 7-hydroxy-3-phenyl-2H-chromen-2-one is essential for rational design of derivatives with enhanced properties for specific applications. Research findings provide insights into how structural modifications affect the biological activity and physicochemical properties of this compound and related derivatives.
The core structure of 7-hydroxy-3-phenyl-2H-chromen-2-one contains several key functional elements that contribute to its properties:
Studies involving docking analyses have provided valuable insights into how 7-hydroxycoumarin derivatives interact with target proteins. For instance, research on the binding of a related compound to macrophage migration inhibitory factor (MIF) revealed that the 7-hydroxycoumarin portion occupies the active site harboring the MIF tautomerase activity .
Research Findings and Current Studies
Current research on 7-hydroxy-3-phenyl-2H-chromen-2-one and related 7-hydroxycoumarin derivatives encompasses various aspects, from synthetic methodology development to exploration of biological activities and applications as chemical probes.
Development as Fluorescent Probes
A significant area of research involves the development and optimization of 7-hydroxycoumarins as fluorescent probes for studying protein-ligand interactions. Studies have demonstrated that these compounds can serve as valuable tools in fluorescence-based assays for competitive binding studies, particularly in research focusing on macrophage migration inhibitory factor (MIF) .
Researchers have worked on enhancing the affinity of 7-hydroxycoumarin derivatives for specific targets to improve the sensitivity and utility of fluorescence intensity distribution (FID) assays. By introducing appropriate substituents, particularly on the 3-phenyl group, they have achieved significant improvements in binding affinity, resulting in compounds with nanomolar binding constants .
Binding Mechanism Studies
Molecular docking studies have provided insights into how 7-hydroxycoumarin derivatives interact with target proteins. Using crystal structures of target proteins, researchers have been able to visualize and analyze the binding modes of these compounds, identifying key interactions that contribute to their affinity and specificity.
For instance, docking studies using the crystal structure of MIF bound to an inhibitor (PDB code: 1GCZ) revealed that the 7-hydroxycoumarin portion of a derivative occupies the active site harboring the MIF tautomerase activity . This knowledge is valuable for understanding the molecular basis of inhibition and for designing improved inhibitors based on the 7-hydroxycoumarin scaffold.
Table 4: Molecular Docking Studies of 7-Hydroxycoumarin Derivatives
Compound Class | Target Protein | PDB Code Used | Key Binding Site | Key Interactions |
---|---|---|---|---|
7-hydroxycoumarin derivative | Macrophage Migration Inhibitory Factor (MIF) | 1GCZ | Tautomerase active site | 7-hydroxycoumarin occupies the active site |
Synthetic Methodology Development
Research has also focused on developing efficient and environmentally friendly methods for synthesizing 7-hydroxy-3-phenyl-2H-chromen-2-one and related compounds. The development of metal-free synthetic approaches using readily available starting materials represents a significant advancement in this area .
These synthetic methodologies align with green chemistry principles, offering more sustainable routes to obtaining these valuable compounds. The continued improvement of synthetic methods is crucial for facilitating further research on 7-hydroxy-3-phenyl-2H-chromen-2-one and its applications, as it ensures the availability of high-quality material for various studies.
Safety Aspect | Classification/Instruction | Interpretation |
---|---|---|
Hazard Classification | C; Xi | Corrosive; Irritant |
Danger Code | R34 | Causes burns |
Primary Safety Precautions | S36/37/39 | Wear suitable protective clothing, gloves, eye/face protection |
Emergency Measures | S45, S26, S27 | Seek medical advice if needed; rinse eyes immediately; remove contaminated clothing |
Exposure Prevention | S22, S24/25 | Avoid breathing dust; avoid skin and eye contact |
Implementation of these safety guidelines is essential when handling 7-hydroxy-3-phenyl-2H-chromen-2-one in laboratory or industrial settings. Proper personal protective equipment, including gloves, eye protection, and laboratory coats, should be worn at all times when working with this compound. Additionally, appropriate engineering controls, such as fume hoods, should be utilized to minimize exposure to dust or vapors.
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